molecular formula C7H16N2O B8562856 N-tetrahydrofurfurylethylenediamine

N-tetrahydrofurfurylethylenediamine

Cat. No. B8562856
M. Wt: 144.21 g/mol
InChI Key: UZXQTTITYSXQQH-UHFFFAOYSA-N
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Patent
US05614527

Procedure details

A mixture of 1.42 g of (tetrahydro-2-furanyl)methyl methanesulfonate, 5 ml of ethylendiamine, 1.53 g of potassium carbonate, anhydrous, and 0.1 g of sodium iodide was stirred at 60° C. for 4 hours. After the completion of reaction, ethyl acetate was added, and insolubles were then removed by filtration. The filtrate was concentrated under a reduced pressure, and the resultant residue was poured into 10 ml of a 6N aqueous solution of sodium hydroxide, followed by extraction with 100 ml of methylene chloride. Next, the extract was dried over sodium sulfate, anhydrous, and then concentrated under a reduced pressure to obtain 1.2 g of N-[(tetrahydro-2-furanyl) methyl]ethylenediamine as a yellow oil.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=O)=O.[CH2:12]([NH2:15])[CH2:13][NH2:14].C([O-])([O-])=O.[K+].[K+]>[I-].[Na+].C(OCC)(=O)C>[O:8]1[CH2:9][CH2:10][CH2:11][CH:7]1[CH2:6][NH:14][CH2:13][CH2:12][NH2:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
CS(=O)(=O)OCC1OCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
1.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
insolubles were then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
the resultant residue was poured into 10 ml of a 6N aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 100 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Next, the extract was dried over sodium sulfate, anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(CCC1)CNCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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